4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(3-thienyl)-, dihydrochloride
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Overview
Description
4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(3-thienyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(3-thienyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyridazine ring, followed by the introduction of the carbonitrile group and the thienyl substituent. The morpholinyl group is then attached through an ethylamine linker. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents would be carefully selected to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyridazine ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Pyridazinecarbonitrile derivatives: Compounds with similar core structures but different substituents.
Thienyl-substituted pyridazines: Compounds with thienyl groups attached to the pyridazine ring.
Morpholinyl-containing compounds: Molecules that include the morpholinyl group as part of their structure.
Uniqueness
4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(3-thienyl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
94011-24-2 |
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Molecular Formula |
C15H19Cl2N5OS |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-6-thiophen-3-ylpyridazine-4-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C15H17N5OS.2ClH/c16-10-13-9-14(12-1-8-22-11-12)18-19-15(13)17-2-3-20-4-6-21-7-5-20;;/h1,8-9,11H,2-7H2,(H,17,19);2*1H |
InChI Key |
QOWXAXNXDNXNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CSC=C3.Cl.Cl |
Origin of Product |
United States |
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